molecular formula C14H16N2O B2667175 N-(1-Cyanocyclohexyl)benzamide CAS No. 92255-24-8

N-(1-Cyanocyclohexyl)benzamide

Cat. No. B2667175
CAS RN: 92255-24-8
M. Wt: 228.295
InChI Key: CFCBDGZNNIYDQX-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)benzamide is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.295 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of benzamides, including N-(1-Cyanocyclohexyl)benzamide, can be determined using techniques such as electron diffraction and quantum chemical calculations . These techniques allow for the analysis of the molecule’s structure in the gas phase . Additionally, NMR spectroscopy can provide valuable structural information, especially when using 15 N-enriched compounds .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . Additionally, benzamides can undergo reactions that result in the induction of apoptosis .

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field: Biochemistry
    • Application: Benzamides have been found to exhibit antioxidant and antibacterial activities .
    • Method: Benzamide compounds are synthesized from benzoic acid or acetoxy-methylbenzoic acid and amine derivatives. The antioxidant activity of these compounds is determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results: Some synthesized benzamides showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
  • Industrial Applications

    • Field: Industrial Chemistry
    • Application: Benzamides are used in various industries such as plastic, rubber, and paper .
    • Method: The specific methods of application vary depending on the industry .
    • Results: The use of benzamides in these industries has proven to be effective, but specific results or outcomes were not mentioned .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: Benzamides are used in the synthesis of therapeutic agents and are found in the structures of potential drug compounds .
    • Method: Benzamides are usually produced from the reaction between carboxylic acids and amines .
    • Results: Benzamides have been widely used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity .
  • Synthesis of Thiadiazine 1-Oxides

    • Field: Organic Chemistry
    • Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties .
    • Method: The synthesis involves acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines .
    • Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .
  • Preparation of Benzamides through Direct Condensation

    • Field: Green Chemistry
    • Application: Benzamides can be prepared through direct condensation of carboxylic acids and amines under ultrasonic irradiation .
    • Method: The reaction was performed in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
    • Results: The method is highly efficient, eco-friendly, and uses a recoverable catalyst .
  • Synthesis of Biologically Active Thiadiazine 1-Oxides
    • Field: Organic Chemistry
    • Application: Benzamides can be used in the synthesis of thiadiazine 1-oxides, which have displayed interesting biological properties . For example, thiadiazine 1-oxide A displayed blood-pressure-lowering activity as an analogue of Prazosin which is a commercial antihypertensive drug . Another compound was found to be a useful inhibitor in treating or preventing a hepatitis C virus infection .
    • Method: The synthesis involves acid-catalyzed hydrolysis of the cyano group and intramolecular cyclocondensation .
    • Results: The protocol readily provided various heterocyclic frameworks in good to moderate yields .

Future Directions

The study of benzamides, including N-(1-Cyanocyclohexyl)benzamide, is important for understanding their biological activity and potential applications in various fields . Future research could focus on further elucidating the mechanisms of action of these compounds, as well as developing new synthetic methods and exploring their potential uses .

properties

IUPAC Name

N-(1-cyanocyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-11-14(9-5-2-6-10-14)16-13(17)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBDGZNNIYDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)benzamide

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